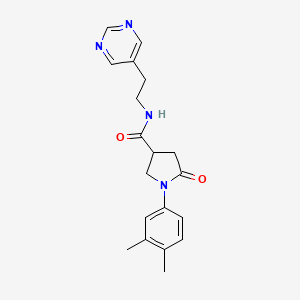
1-(3,4-dimethylphenyl)-5-oxo-N-(2-(pyrimidin-5-yl)ethyl)pyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3,4-dimethylphenyl)-5-oxo-N-(2-(pyrimidin-5-yl)ethyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C19H22N4O2 and its molecular weight is 338.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(3,4-dimethylphenyl)-5-oxo-N-(2-(pyrimidin-5-yl)ethyl)pyrrolidine-3-carboxamide is a complex organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H22N4O2, with a molecular weight of approximately 318.39 g/mol. The structure consists of a pyrrolidine ring, a pyrimidine moiety, and a dimethylphenyl group, which are critical for its biological activity.
Table 1: Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C17H22N4O2 |
| Molecular Weight | 318.39 g/mol |
| LogP | 2.9 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
Anticancer Activity
Research has indicated that compounds with structural similarities to This compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of pyrrolidine and pyrimidine can inhibit cell proliferation in leukemia and carcinoma cell lines with IC50 values ranging from low micromolar to sub-micromolar concentrations .
The proposed mechanism of action involves the inhibition of key enzymes involved in cellular proliferation and survival pathways, such as:
- Cyclooxygenase (COX) : Inhibitors of COX enzymes have been associated with reduced inflammation and tumor growth.
- Dipeptidyl Peptidase IV (DPP-IV) : Some derivatives have shown potent DPP-IV inhibition, which can enhance insulin sensitivity and potentially reduce tumor growth through metabolic regulation .
Anti-inflammatory Activity
In addition to anticancer properties, this compound has been evaluated for anti-inflammatory effects. A series of related compounds demonstrated significant inhibition of COX-1 and COX-2 enzymes, with IC50 values indicating potent anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Table 2: Biological Activity Overview
| Activity Type | Cell Line/Model | IC50 Value (μM) |
|---|---|---|
| Antiproliferative | L1210 (leukemia) | 9.6 |
| HeLa (cervical cancer) | 41 | |
| Anti-inflammatory | COX-1 | 5.40 |
| COX-2 | 0.01 |
Case Study 1: Anticancer Efficacy
In a study published in PMC, a related compound was tested against multiple cancer cell lines, revealing that modifications in the side chains significantly altered biological activity. The compound's ability to induce apoptosis in cancer cells was linked to its interaction with the mitochondrial pathway .
Case Study 2: DPP-IV Inhibition
Another investigation focused on the DPP-IV inhibitory activity of similar compounds, showcasing that specific structural modifications enhanced their selectivity and potency against DPP-IV compared to other related enzymes. This finding underscores the importance of SAR in optimizing therapeutic agents for diabetes management .
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-5-oxo-N-(2-pyrimidin-5-ylethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-13-3-4-17(7-14(13)2)23-11-16(8-18(23)24)19(25)22-6-5-15-9-20-12-21-10-15/h3-4,7,9-10,12,16H,5-6,8,11H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAMPAXFCQSLEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCCC3=CN=CN=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














